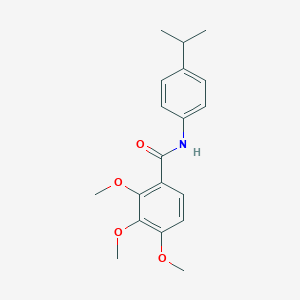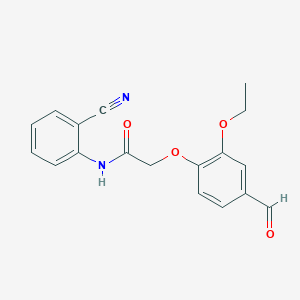
N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in the inhibition of B-cell proliferation and survival, and the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. In preclinical models, this compound has been demonstrated to induce apoptosis in B-cells, leading to the suppression of tumor growth. In addition, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and lupus, suggesting potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in lab experiments include its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in vivo studies. In addition, the optimal dosing and administration schedule of this compound may vary depending on the specific disease model and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells, including BCR signaling and other immune checkpoints. Another potential direction is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective and less toxic therapies for B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that this compound selectively inhibits BTK activity, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and MCL, with minimal toxicity to normal tissues.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-3-1-2-4-13(12)17-15(19)14-9-11(10-23-14)24(20,21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKONILPYYYWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4411012.png)
![3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411018.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![4-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411048.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B4411052.png)
![2-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411059.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4411067.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate](/img/structure/B4411075.png)

![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)
![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
